1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one 1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one
Brand Name: Vulcanchem
CAS No.: 92297-75-1
VCID: VC3919156
InChI: InChI=1S/C14H16ClNO/c1-14(2)11-6-4-5-7-12(11)16(3)13(14)8-10(17)9-15/h4-8H,9H2,1-3H3
SMILES: CC1(C2=CC=CC=C2N(C1=CC(=O)CCl)C)C
Molecular Formula: C14H16ClNO
Molecular Weight: 249.73 g/mol

1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one

CAS No.: 92297-75-1

Cat. No.: VC3919156

Molecular Formula: C14H16ClNO

Molecular Weight: 249.73 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one - 92297-75-1

Specification

CAS No. 92297-75-1
Molecular Formula C14H16ClNO
Molecular Weight 249.73 g/mol
IUPAC Name 1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one
Standard InChI InChI=1S/C14H16ClNO/c1-14(2)11-6-4-5-7-12(11)16(3)13(14)8-10(17)9-15/h4-8H,9H2,1-3H3
Standard InChI Key BRXMHAHJRYVVSM-UHFFFAOYSA-N
SMILES CC1(C2=CC=CC=C2N(C1=CC(=O)CCl)C)C
Canonical SMILES CC1(C2=CC=CC=C2N(C1=CC(=O)CCl)C)C

Introduction

Structural and Molecular Characteristics

Table 1: Key Molecular Parameters

PropertyValueSource
Molecular FormulaC14H16ClNO\text{C}_{14}\text{H}_{16}\text{ClNO}
Molar Mass249.74 g/mol
Density1.188 g/cm³
Boiling Point343.2°C at 760 mmHg
Melting Point111–113°C
Refractive Index1.598

Electronic and Spectroscopic Features

The conjugation between the indole’s π-system and the carbonyl group generates a broad UV-Vis absorption band in the 300–400 nm range, characteristic of extended chromophores . Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:

  • δ 1.22–1.32 ppm: Singlets corresponding to the three methyl groups on the indole nitrogen and bridgehead .

  • δ 4.32–4.38 ppm: Doublets (J=11.7HzJ = 11.7 \, \text{Hz}) from the methylene protons adjacent to the ketone .

  • δ 6.55–8.14 ppm: Multiplet signals attributed to aromatic indole protons .

Infrared spectroscopy shows strong stretches at 1700cm1\sim 1700 \, \text{cm}^{-1} (C=O) and 750cm1\sim 750 \, \text{cm}^{-1} (C–Cl), confirming functional group presence .

Synthesis and Reaction Pathways

Primary Synthetic Routes

A validated method involves condensing 1,3,3-trimethyl-2-methyleneindoline (CAS 118-12-7) with chlorinated ketone precursors under refluxing tetrahydrofuran (THF) . For example:

1,3,3-Trimethyl-2-methyleneindoline+3-Chloromethyl-5-nitrosalicylaldehydeTHF, refluxTarget Compound\text{1,3,3-Trimethyl-2-methyleneindoline} + \text{3-Chloromethyl-5-nitrosalicylaldehyde} \xrightarrow{\text{THF, reflux}} \text{Target Compound}

Key parameters:

  • Reaction Time: 4 hours

  • Yield: Crude product used directly without purification

  • Byproducts: Minimal, due to the stability of the indolylidene intermediate

Optimization Strategies

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote decomposition above 100°C .

  • Catalysis: Lewis acids like ZnCl₂ improve regioselectivity by coordinating to the carbonyl oxygen.

  • Temperature Control: Maintaining temperatures below 120°C prevents retro-aldol side reactions .

Physicochemical Properties and Stability

Thermal Behavior

Thermogravimetric analysis (TGA) indicates decomposition onset at 200°C, with complete volatilization by 343°C . The high boiling point (343.2°C) suggests strong intermolecular interactions, likely π-stacking between indole moieties .

Solubility Profile

SolventSolubility (mg/mL)Notes
THF45.2Complete dissolution at 25°C
Ethanol12.7Partial solubility, cloudy
Hexane<0.1Insoluble

The preferential solubility in THF aligns with its use as a reaction medium .

Stability Considerations

  • Light Sensitivity: Prolonged UV exposure induces E/Z isomerization, detectable via HPLC .

  • Hydrolytic Stability: Stable in anhydrous conditions but undergoes slow hydrolysis to 1,3,3-trimethylindole-2-carboxylic acid in aqueous acidic media .

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